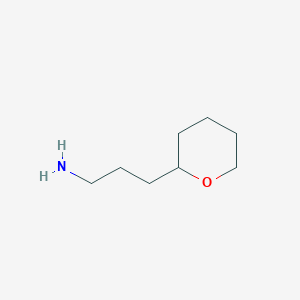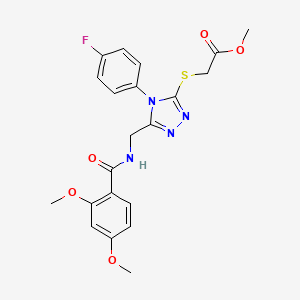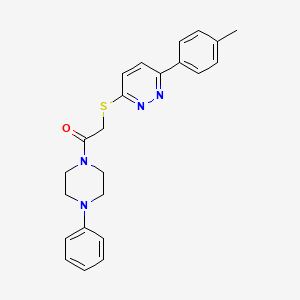![molecular formula C16H12ClN7O2S B2773228 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 941906-14-5](/img/structure/B2773228.png)
2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” belongs to a class of molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds have been synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . The reaction mixture is heated under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Evaluation
Insecticidal Assessment : A study focused on synthesizing various heterocycles, including triazolo[4,5-d]pyrimidines, to evaluate their insecticidal agents against the cotton leafworm, Spodoptera littoralis. The synthesis involved versatile precursors and aimed at exploring the insecticidal potential of these newly synthesized compounds (Fadda et al., 2017).
Antimalarial Effects : Research into 2-(3,4-dichloroanilino) derivatives of s-triazolo[1,5-a]pyrimidines demonstrated antimalarial activity against P. berghei in mice. This work highlights the therapeutic potential of triazolo[1,5-a]pyrimidine derivatives in the development of new antimalarial agents (Werbel et al., 1973).
Antimicrobial Activities : The synthesis and reactions of compounds containing the triazolo[4,3-a]pyrimidin framework were studied for their antimicrobial properties. Such research underscores the potential of these compounds in developing new antimicrobial agents (Farghaly, 2008).
Therapeutic Applications
- Antiasthma Agents : Triazolo[1,5-c]pyrimidines were identified as mediator release inhibitors in the human basophil histamine release assay, suggesting their potential as antiasthma agents. This research is indicative of the therapeutic applications of triazolo[1,5-c]pyrimidine derivatives in treating asthma (Medwid et al., 1990).
Chemical Synthesis and Characterization
- Heterocyclic Synthesis : Studies on the synthesis of novel heterocyclic compounds, including triazolo[4,3-a]pyrimidines, contribute significantly to the field of medicinal chemistry and drug discovery. These works provide insights into the structural and functional diversity of heterocyclic compounds, demonstrating their wide-ranging applications in scientific research (Brown et al., 1978).
Wirkmechanismus
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibitLysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation and its overexpression has been associated with the progression of certain human malignant tumors .
Mode of Action
It’s known that lsd1 inhibitors can lead to the inhibition of cancer proliferation and migration . Docking studies of similar compounds indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
Aberrant lysine methylation patterns can disrupt gene expression and contribute to the development of cancer .
Result of Action
It’s known that inhibition of lsd1 can significantly inhibit the activity of lsd1 and suppress cell migration ability .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN7O2S/c1-9-5-12(22-26-9)20-13(25)7-27-16-14-15(18-8-19-16)24(23-21-14)11-4-2-3-10(17)6-11/h2-6,8H,7H2,1H3,(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOZMIUUROYFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrate](/img/structure/B2773147.png)
![4-[(1-Cyclopentylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2773149.png)


![1-(3-Methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2773156.png)

![4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline](/img/structure/B2773160.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2773161.png)


![6-Ethynylspiro[3.3]heptan-2-one](/img/structure/B2773164.png)
![6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2773165.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2773167.png)

